Butyl isobutyl phthalate

Description

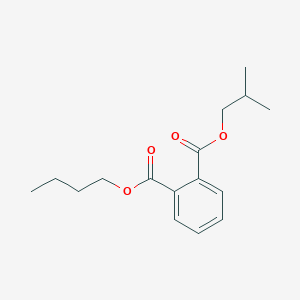

Structure

3D Structure

Properties

IUPAC Name |

1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-5-10-19-15(17)13-8-6-7-9-14(13)16(18)20-11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIVWIFUPKGWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170497 | |

| Record name | Butyl isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17851-53-5 | |

| Record name | Butyl isobutyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17851-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isobutyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFJ3BJ8E4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Butyl Isobutyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isobutyl phthalate (BIBP) is an organic compound classified as a phthalate ester. It is structurally an unsymmetrical diester of phthalic acid, featuring both a butyl and an isobutyl ester functional group.[1] Primarily utilized as a plasticizer, BIBP enhances the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC).[2] Beyond its industrial applications, recent scientific interest in BIBP has been spurred by its biological activity. Notably, it has been identified as a non-competitive inhibitor of α-glucosidase, suggesting potential therapeutic applications in the management of type II diabetes.[3] This guide provides a comprehensive overview of the chemical and physical properties of Butyl isobutyl phthalate, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity.

Chemical and Physical Properties

Butyl isobutyl phthalate is a colorless to pale yellow, oily liquid at room temperature.[2] It possesses a relatively low volatility and is more soluble in organic solvents than in water.[2]

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Butyl isobutyl phthalate.

| Identifier | Value |

| IUPAC Name | 1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate[4] |

| CAS Number | 17851-53-5[4] |

| Molecular Formula | C₁₆H₂₂O₄[4] |

| Molecular Weight | 278.34 g/mol [4] |

| Appearance | Colorless to pale yellow oily liquid[2] |

| Odor | Slight, characteristic odor |

| Physical Property | Value | Notes |

| Boiling Point | 315.7 ± 10.0 °C | at 760 mmHg |

| Melting Point | Not available | Data for the similar diisobutyl phthalate is -55 °C[5] |

| Density | 1.051 ± 0.06 g/cm³ | Predicted value |

| Flash Point | 165.4 ± 8.5 °C | |

| Vapor Pressure | 0.0 ± 0.7 mmHg | at 25°C |

| Water Solubility | Moderate to low | A quantitative value is not readily available. For the similar diisobutyl phthalate, the solubility is reported as 6.2 mg/L at 24°C.[6] |

| Solubility in Organic Solvents | Soluble in DMSO (≥ 250 mg/mL), ethanol, ether, acetone, and benzene.[7][8] | |

| LogP (Octanol-Water Partition Coefficient) | 4.66 - 4.8 | [4][9] |

| Refractive Index (n²⁰/D) | 1.498 |

Spectroscopic Data

A ¹³C NMR spectrum for Butyl isobutyl phthalate is available in the PubChem database. The spectrum displays the expected signals for the aromatic and aliphatic carbons of the molecule.[4]

An experimental FT-IR spectrum with detailed peak assignments for Butyl isobutyl phthalate is not widely published. However, based on its functional groups, the following characteristic absorption bands are expected:

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.

-

~1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl groups.[12]

-

~1600 and 1580 cm⁻¹: C=C stretching vibrations of the aromatic ring.[12]

-

~1280 and 1120 cm⁻¹: C-O stretching vibrations of the ester linkages.

-

~740 cm⁻¹: C-H out-of-plane bending of the ortho-disubstituted aromatic ring.[12]

The electron ionization mass spectrum of Butyl isobutyl phthalate is characterized by a prominent base peak at m/z 149, which corresponds to the protonated phthalic anhydride fragment. Other significant fragments are observed at m/z 150 and 223.[4]

Experimental Protocols

Synthesis of Butyl Isobutyl Phthalate

The synthesis of unsymmetrical phthalates like Butyl isobutyl phthalate can be achieved through a two-step process involving the formation of a monoester followed by a second esterification.[13][14]

Step 1: Synthesis of Monobutyl Phthalate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in an excess of n-butanol.

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess n-butanol under reduced pressure to obtain crude monobutyl phthalate.

Step 2: Synthesis of Butyl Isobutyl Phthalate

-

To the crude monobutyl phthalate (1 equivalent), add isobutanol (1.5-2 equivalents) and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Continue the reaction until no more water is collected.

-

After cooling, dilute the reaction mixture with an organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Butyl isobutyl phthalate can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Methods

GC-MS is a standard method for the analysis and quantification of phthalates.[15][16]

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Program: A temperature gradient program is employed to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions (e.g., m/z 149, 150, 223 for BIBP) is used to enhance sensitivity and selectivity.[17]

Reverse-phase HPLC is also a suitable method for the analysis of Butyl isobutyl phthalate.[1][18]

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically employed. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.[1]

-

Detector: A UV detector set at a wavelength of around 230 nm is suitable for the detection of the phthalate aromatic ring.[18]

Biological Activity and Signaling Pathways

Butyl isobutyl phthalate has been identified as a non-competitive inhibitor of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine.[3] By inhibiting this enzyme, BIBP can delay the absorption of glucose, leading to a hypoglycemic effect.[19] This makes it a compound of interest for the development of new anti-diabetic agents.

The inhibitory action of Butyl isobutyl phthalate on α-glucosidase involves binding to a hydrophobic pocket of the enzyme.[20] This interaction is driven by both hydrophobic forces and hydrogen bonds.[20]

Figure 1: Mechanism of α-glucosidase inhibition by Butyl isobutyl phthalate (BIBP).

The diagram illustrates that in the small intestine, α-glucosidase breaks down carbohydrates into glucose, which is then absorbed into the bloodstream. Butyl isobutyl phthalate acts as a non-competitive inhibitor, binding to α-glucosidase at a site distinct from the active site. This binding event alters the enzyme's conformation, rendering it inactive and thereby reducing the rate of glucose production and absorption.

Experimental Workflows

Synthesis and Purification Workflow

Figure 2: General workflow for the synthesis and purification of Butyl isobutyl phthalate.

This workflow outlines the key stages in the laboratory synthesis of Butyl isobutyl phthalate, starting from the initial reaction of phthalic anhydride with n-butanol to form the monoester, followed by the second esterification with isobutanol, and concluding with the purification of the final product.

Analytical Workflow for Quantification

Figure 3: A typical analytical workflow for the quantification of Butyl isobutyl phthalate in a sample.

This diagram illustrates the sequential steps involved in the quantitative analysis of Butyl isobutyl phthalate from a given sample matrix. The process begins with sample preparation through extraction, followed by concentration, instrumental analysis, data processing, and final quantification.

References

- 1. Separation of Butyl isobutyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. CAS 17851-53-5: Butyl isobutyl phthalate | CymitQuimica [cymitquimica.com]

- 3. α-Glucosidase inhibition and the in vivo hypoglycemic effect of butyl-isobutyl-phthalate derived from the Laminaria japonica rhizoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyl isobutyl phthalate | C16H22O4 | CID 28813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 6. diisobutyl phthalate, 84-69-5 [thegoodscentscompany.com]

- 7. atamankimya.com [atamankimya.com]

- 8. glpbio.com [glpbio.com]

- 9. Butyl Isobutyl Phthalate-d4 | C16H22O4 | CID 169435184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dibutyl phthalate (84-74-2) 1H NMR [m.chemicalbook.com]

- 11. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hpst.cz [hpst.cz]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fses.oregonstate.edu [fses.oregonstate.edu]

- 16. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. restek.com [restek.com]

- 18. opus.govst.edu [opus.govst.edu]

- 19. ijpsonline.com [ijpsonline.com]

- 20. Synthesis of butyl-isobutyl-phthalate and its interaction with α-glucosidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Butyl isobutyl phthalate from phthalic anhydride and isobutanol.

An In-depth Technical Guide to the Synthesis of Butyl Isobutyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isobutyl phthalate (BIBP) is a phthalate ester utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] It is synthesized via the esterification of phthalic anhydride with a mixture of n-butanol and isobutanol. This guide provides a comprehensive overview of the synthesis of butyl isobutyl phthalate, focusing on the underlying chemical reactions, various catalytic systems, and detailed experimental protocols. The information is tailored for professionals in research, chemical synthesis, and drug development who may encounter or require this compound in their work. While primarily used as a plasticizer, recent studies have also explored its potential as an α-glucosidase inhibitor for type II diabetes treatment, sparking interest in its synthesis for biomedical research.[2]

Reaction Mechanism and Kinetics

The synthesis of butyl isobutyl phthalate from phthalic anhydride and isobutanol is a two-step esterification process.

-

Monoester Formation: The first step involves the rapid, irreversible alcoholysis of phthalic anhydride to form a monoisobutyl phthalate intermediate.[3][4] This reaction is generally fast and can proceed even without a catalyst.[5]

-

Diester Formation: The second step is the slower, reversible esterification of the monoester to the final product, butyl isobutyl phthalate. This step requires a catalyst to proceed at a reasonable rate.[3][6]

The overall reaction rate is typically governed by the second step. Kinetic studies on similar phthalate syntheses have shown that the second reaction is often first-order with respect to the monoester and independent of the alcohol concentration.[3][7]

Catalytic Systems and Reaction Conditions

A variety of catalysts can be employed for the synthesis of butyl isobutyl phthalate, each with its own set of advantages regarding yield, reaction conditions, and environmental impact. The choice of catalyst significantly influences the reaction temperature and overall efficiency.

| Catalyst | Temperature Range (°C) | Yield (%) | Notes |

| Sulfuric Acid (H₂SO₄) | 120 - 150 | ~61 | A traditional, low-cost catalyst, but can cause side reactions and corrosion.[8][9][10] |

| p-Toluenesulfonic Acid | Not specified | High | A common acid catalyst for esterification.[11][12] |

| Methane Sulfonic Acid | 110 - 140 | High | Can be used at lower temperatures compared to sulfuric acid.[5][7] |

| Sulfonated Graphene | Not specified | 95 | A reusable and environmentally friendly catalyst that can be easily separated by filtration.[8] |

| Iron(III) Chloride (FeCl₃) | 50 - 100 | 86 | A Lewis acid catalyst that allows for lower reaction temperatures.[8] |

| Aluminum Oxide (Al₂O₃) | 140 - 240 | High | A solid acid catalyst that can be filtered out after the reaction.[13] |

Experimental Protocols

Below are detailed methodologies for the synthesis of butyl isobutyl phthalate using different catalytic systems.

Protocol 1: Synthesis using a Homogeneous Acid Catalyst (e.g., Sulfuric Acid)

This protocol is based on the general principles of phthalate ester synthesis using a strong acid catalyst.

Materials:

-

Phthalic anhydride

-

Isobutanol

-

n-Butanol

-

Concentrated Sulfuric Acid (catalyst)

-

5% Sodium Carbonate solution

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

-

Toluene (for azeotropic removal of water, optional)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a Dean-Stark trap (if using azeotropic removal)

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add phthalic anhydride (1 molar equivalent), isobutanol (1.5 molar equivalents), and n-butanol (1.5 molar equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.5-1% of the total mass of reactants) to the stirred reaction mixture.

-

Heating and Reflux: Heat the mixture to a reflux temperature of 120-150°C.[10] The water formed during the reaction can be removed azeotropically using a Dean-Stark trap if toluene is added to the reaction mixture.

-

Monitoring the Reaction: The reaction progress can be monitored by measuring the acid number of the reaction mixture periodically. The reaction is considered complete when the acid number becomes constant.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the unreacted acid and catalyst.

-

Wash with a saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

Protocol 2: Synthesis using a Heterogeneous Catalyst (e.g., Sulfonated Graphene)

This protocol offers a more environmentally friendly approach with easier catalyst separation.

Materials:

-

Phthalic anhydride

-

Isobutanol

-

n-Butanol

-

Sulfonated Graphene (catalyst)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Filtration apparatus

Procedure:

-

Reaction Setup: Combine phthalic anhydride (1 molar equivalent), isobutanol (1.5 molar equivalents), and n-butanol (1.5 molar equivalents) in a three-neck round-bottom flask.

-

Catalyst Addition: Add sulfonated graphene to the mixture.

-

Heating: Heat the reaction mixture with stirring to the desired temperature.

-

Catalyst Separation: After the reaction is complete, the sulfonated graphene catalyst can be easily separated from the reaction mixture by filtration.[8] The catalyst can be washed and reused.

-

Purification: The filtrate, containing the product and excess alcohol, is then purified by vacuum distillation to remove the unreacted alcohols and isolate the butyl isobutyl phthalate.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis of butyl isobutyl phthalate.

Caption: General workflow for the synthesis and purification of Butyl Isobutyl Phthalate.

References

- 1. CAS 17851-53-5: Butyl isobutyl phthalate | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Monoisobutyl phthalate | C12H14O4 | CID 92272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. atamankimya.com [atamankimya.com]

- 12. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 13. CN103030563A - Dibutyl phthalate synthesis process - Google Patents [patents.google.com]

The Natural Occurrence and Bioactivity of Butyl Isobutyl Phthalate in Laminaria japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activity of Butyl Isobutyl Phthalate (BIP), a significant bioactive compound isolated from the rhizoid of the marine brown algae, Laminaria japonica. This document details the established α-glucosidase inhibitory activity of BIP, positioning it as a compound of interest for diabetes research and drug development. Methodologies for its extraction and characterization are presented, alongside a discussion of its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Laminaria japonica, a species of brown algae commonly known as kelp, has a long history of use in traditional medicine, particularly in Asia, for the management of various ailments, including diabetes.[1] Modern scientific investigation has sought to identify the specific bioactive constituents responsible for these therapeutic effects. One such compound that has been isolated from the rhizoid of L. japonica is Butyl Isobutyl Phthalate (BIP).[2][3]

Phthalates are a class of chemical compounds that are widely used as plasticizers. While some phthalates are known environmental contaminants, there is growing evidence of their natural occurrence in various organisms, including marine algae.[4][5] The identification of BIP in Laminaria japonica and its potent biological activity underscore the importance of exploring the chemical diversity of marine natural products for novel therapeutic agents.

This guide focuses on the scientific evidence for the natural occurrence of BIP in Laminaria japonica and its significant role as a non-competitive inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism.[2][6]

Natural Occurrence and Quantitative Data

Butyl isobutyl phthalate has been successfully isolated from the rhizoid of Laminaria japonica.[2][4] While the presence of this compound is confirmed, specific quantitative data on its natural concentration in the seaweed remains limited in the currently available scientific literature.

For illustrative purposes, the table below presents data on the concentration of a related phthalate, Dibutyl Phthalate (DBP), which has also been identified in Laminaria japonica. It is crucial to note that this data does not represent the concentration of Butyl Isobutyl Phthalate.

| Compound | Organism | Part | Concentration in Final Isolate (w/w%) | Analytical Method | Reference |

| Dibutyl Phthalate (DBP) | Laminaria japonica | Not Specified | 60% | GC-MS (SIM) | [5] |

Note: The concentration reported is for the final purified sample and does not reflect the natural concentration in the raw seaweed material. Further research is required to quantify the precise levels of Butyl Isobutyl Phthalate in various parts of Laminaria japonica.

Experimental Protocols

The isolation of Butyl Isobutyl Phthalate from Laminaria japonica rhizoids is typically achieved through a bioassay-guided fractionation process. The following sections outline the general experimental procedures based on published research.[2]

Collection and Preparation of Plant Material

-

Collection: Laminaria japonica rhizoids are collected from their natural marine habitat.

-

Identification: The species is authenticated by a qualified botanist or marine biologist.

-

Preparation: The collected rhizoids are thoroughly washed with fresh water to remove salt and debris, then air-dried and powdered for extraction.

Extraction and Bioassay-Guided Fractionation

The powdered rhizoid material undergoes a systematic extraction and fractionation process, with each fraction being tested for its inhibitory activity against α-glucosidase to guide the isolation of the active compound.

Experimental Workflow for Bioassay-Guided Isolation of Butyl Isobutyl Phthalate

Caption: Bioassay-guided isolation of Butyl Isobutyl Phthalate from Laminaria japonica.

Structural Elucidation

The structure of the purified active compound is determined using a combination of spectroscopic techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.[2]

-

Proton Nuclear Magnetic Resonance (¹H NMR): To identify the number and types of protons in the molecule.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): To determine the number and types of carbon atoms in the molecule.[2]

The obtained spectral data is then compared with published data for Butyl Isobutyl Phthalate to confirm its identity.

α-Glucosidase Inhibition Assay

The inhibitory effect of Butyl Isobutyl Phthalate on α-glucosidase activity is assessed using an in vitro enzymatic assay.

Experimental Protocol for α-Glucosidase Inhibition Assay

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Biological Activity and Mechanism of Action

The primary biological activity of Butyl Isobutyl Phthalate isolated from Laminaria japonica is its potent inhibition of α-glucosidase.

α-Glucosidase Inhibition

-

IC₅₀ Value: Butyl Isobutyl Phthalate exhibits a half-maximal inhibitory concentration (IC₅₀) of 38 μM against α-glucosidase.[2][7][8] This indicates a high level of potency.

-

Mechanism of Inhibition: Kinetic studies have revealed that BIP is a non-competitive inhibitor of α-glucosidase.[2][6] This means that it does not bind to the active site of the enzyme but rather to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Signaling Pathway: Non-Competitive Inhibition of α-Glucosidase

Caption: Mechanism of non-competitive inhibition of α-glucosidase by Butyl Isobutyl Phthalate.

In Vivo Hypoglycemic Effect

The α-glucosidase inhibitory activity of Butyl Isobutyl Phthalate translates to a significant hypoglycemic effect in vivo. Studies have shown that administration of BIP can effectively lower blood glucose levels in animal models of diabetes.[2] This effect is attributed to the delayed digestion of carbohydrates in the small intestine, leading to a slower and more controlled release of glucose into the bloodstream.

Conclusion and Future Perspectives

Butyl Isobutyl Phthalate, a natural product isolated from the rhizoid of Laminaria japonica, has been identified as a potent non-competitive inhibitor of α-glucosidase. This finding validates the traditional use of this marine alga for diabetes management and highlights BIP as a promising lead compound for the development of new anti-diabetic agents.

Future research should focus on:

-

Quantitative Analysis: Determining the precise concentration of Butyl Isobutyl Phthalate in Laminaria japonica and how it varies with factors such as geographical location, season, and processing methods.

-

Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of BIP to establish its safety profile for therapeutic use.

-

Mechanism of Action: Further elucidating the molecular interactions between BIP and α-glucosidase and exploring other potential biological targets and signaling pathways.

-

Clinical Trials: Investigating the efficacy and safety of standardized extracts of Laminaria japonica enriched with Butyl Isobutyl Phthalate in human subjects with type 2 diabetes.

The exploration of marine natural products like Butyl Isobutyl Phthalate from Laminaria japonica holds significant promise for the discovery of novel therapeutics to address global health challenges such as diabetes.

References

- 1. Butyl isobutyl phthalate | C16H22O4 | CID 28813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Glucosidase inhibition and the in vivo hypoglycemic effect of butyl-isobutyl-phthalate derived from the Laminaria japonica rhizoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. The Origin of Phthalates in Algae: Biosynthesis and Environmental Bioaccumulation [mdpi.com]

- 5. Natural Abundance 14C Content of Dibutyl Phthalate (DBP) from Three Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. adooq.com [adooq.com]

- 8. selleckchem.com [selleckchem.com]

Unraveling the Inhibition of α-Glucosidase by Butyl Isobutyl Phthalate: A Non-Competitive Mechanism

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism by which Butyl isobutyl phthalate (BiBP) acts as a non-competitive inhibitor of α-glucosidase. The following sections detail the inhibitory activity, the specifics of its non-competitive nature, the experimental protocols used for its characterization, and the molecular interactions that underpin its function. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Findings: Inhibitory Potency and Mechanism

Butyl isobutyl phthalate (BiBP) has been identified as a potent, non-competitive inhibitor of α-glucosidase. This phthalate derivative demonstrates significant, concentration-dependent inhibitory activity against the enzyme.[1] The non-competitive mechanism of inhibition signifies that BiBP does not bind to the active site of α-glucosidase, but rather to an allosteric site. This binding event reduces the catalytic efficiency of the enzyme without preventing the substrate from binding.

Quantitative Inhibitory Data

Two key studies have quantified the inhibitory potency of BiBP against α-glucosidase, yielding remarkably consistent IC50 values. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Parameter | Value | Source |

| IC50 | 38 µM | Bu et al., 2010[1] |

| IC50 | 10.68 µg/mL (approximately 38.3 µM) | Raghavendra et al., 2021[2] |

Note: The molecular weight of Butyl isobutyl phthalate (C16H22O4) is 278.34 g/mol . The conversion of 10.68 µg/mL to µM is calculated as follows: (10.68 µg/mL / 278.34 g/mol ) * 1000 = 38.36 µM.

While the non-competitive inhibition has been established, specific kinetic parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax) in the presence of BiBP, and the inhibition constant (Ki) have not been explicitly reported in the reviewed literature.

Experimental Methodologies

The characterization of BiBP as a non-competitive α-glucosidase inhibitor has been achieved through a combination of enzymatic assays, spectroscopic techniques, and computational modeling.

α-Glucosidase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of BiBP.

Principle: The assay measures the enzymatic activity of α-glucosidase by monitoring the hydrolysis of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol. The production of p-nitrophenol results in a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.

Protocol:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase (from Saccharomyces cerevisiae) and a solution of pNPG are prepared in a suitable buffer, typically a phosphate buffer at a pH of 6.8.

-

Incubation: A reaction mixture is prepared containing the α-glucosidase enzyme solution and varying concentrations of BiBP (or a control). This mixture is pre-incubated to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

-

Reaction Termination: After a specific incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped by adding a strong base, such as sodium carbonate (Na2CO3). This raises the pH and denatures the enzyme, halting the reaction.

-

Measurement: The absorbance of the resulting solution is measured at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to study the binding interaction between BiBP and α-glucosidase.

Principle: The intrinsic fluorescence of α-glucosidase is primarily due to its tryptophan and tyrosine residues. When a ligand, such as BiBP, binds to the enzyme, it can cause a change in the local environment of these fluorescent amino acids, leading to a quenching (decrease) of the fluorescence intensity. This quenching can be used to infer binding and to calculate binding constants.

Protocol:

-

A solution of α-glucosidase is prepared in a suitable buffer.

-

The fluorescence emission spectrum of the enzyme solution is recorded, typically with an excitation wavelength of 280 nm or 295 nm (to selectively excite tryptophan) and an emission range of 300-450 nm.

-

Aliquots of a stock solution of BiBP are incrementally added to the enzyme solution.

-

After each addition, the fluorescence emission spectrum is recorded.

-

The quenching of fluorescence is analyzed using the Stern-Volmer equation to determine the nature of the quenching (static or dynamic) and to calculate binding parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate changes in the secondary structure of α-glucosidase upon binding to BiBP.

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The secondary structure elements of proteins (α-helices, β-sheets, and random coils) have distinct CD spectra. Changes in these spectra upon ligand binding can indicate conformational changes in the protein.

Protocol:

-

A solution of α-glucosidase is prepared in a suitable buffer.

-

The CD spectrum of the enzyme is recorded in the far-UV region (typically 190-250 nm).

-

BiBP is added to the enzyme solution, and the CD spectrum is recorded again.

-

The spectra with and without the inhibitor are compared to identify any changes in the secondary structure content of the enzyme.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein.

Principle: A three-dimensional model of the α-glucosidase enzyme is used as a target. A computational algorithm then "docks" the BiBP molecule into various possible binding sites on the enzyme's surface. The most favorable binding poses are identified based on a scoring function that estimates the binding affinity.

Findings for BiBP: Molecular docking studies have indicated that BiBP binds to hydrophobic pockets on the surface of α-glucosidase, distinct from the active site. The specific amino acid residues identified as forming these hydrophobic pockets are:

-

Pocket 1: Phe177, Phe157, Leu176, Leu218, and Ala278.

-

Pocket 2: Trp154, Pro240, Leu174, and Ala162.[3]

The interaction is primarily driven by hydrophobic forces and hydrogen bonds.[3]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the non-competitive inhibition mechanism and the experimental workflow for its characterization.

Caption: Non-competitive inhibition of α-glucosidase by BiBP.

References

- 1. α-Glucosidase inhibition and the in vivo hypoglycemic effect of butyl-isobutyl-phthalate derived from the Laminaria japonica rhizoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Synthesis of butyl-isobutyl-phthalate and its interaction with α-glucosidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisobutyl Phthalate (DIBP): A Comprehensive Toxicological Profile and Health Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl phthalate (DIBP) is a widely used plasticizer and a common environmental contaminant.[1][2] Growing concerns over its potential adverse health effects have prompted extensive toxicological research. This technical guide provides a comprehensive overview of the toxicological profile of DIBP, summarizing its physicochemical properties, toxicokinetics, and health effects, with a focus on reproductive, developmental, and hepatic toxicities. Detailed experimental protocols for key studies are provided, and the known mechanisms of action, including the disruption of critical signaling pathways, are elucidated through diagrams and quantitative data.

Physicochemical Properties

DIBP is a colorless, oily liquid with a faint odor.[3] It is characterized by the following properties:

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₂O₄ | [3] |

| Molar Mass | 278.34 g/mol | [3] |

| Density | 1.039 g/mL at 25 °C | [4] |

| Boiling Point | 327 °C | [4] |

| Melting Point | -64 °C | [4] |

| Water Solubility | Insoluble | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

DIBP can be absorbed through oral and dermal routes.[2] Following absorption, it is rapidly metabolized to its primary active metabolite, monoisobutyl phthalate (MIBP).[2] MIBP is then further metabolized and excreted, primarily in the urine.[2] Studies in rats have shown that DIBP and its metabolites are distributed to various tissues, with evidence of placental transfer to the fetus.[2]

Health Effects

Reproductive Toxicity

There is robust evidence from animal studies that DIBP is a male reproductive toxicant.[2][5] Exposure, particularly during gestation, can lead to a range of adverse effects on the male reproductive system.

Key Experimental Protocol: In Vivo Assessment of DIBP-Induced Reproductive Toxicity in Rats

-

Animal Model: Time-mated Sprague-Dawley rats.

-

Dosing Regimen: DIBP is typically administered by oral gavage, dissolved in a vehicle like corn oil. Doses ranging from 100 to 1000 mg/kg/day are often used. Exposure is commonly carried out during a critical window of male reproductive development, such as from gestation day (GD) 14 to 18.[6]

-

Endpoints Measured:

-

Anogenital Distance (AGD): Measured in male pups on postnatal day (PND) 2. A shorter AGD is an indicator of feminization.[7]

-

Testicular Testosterone Production: Fetal testes are collected on GD 18 and incubated ex vivo to measure testosterone production.[6]

-

Histopathology: Testes are examined for abnormalities such as Leydig cell aggregates and multinucleated germ cells.[4]

-

Sperm Parameters: In adult offspring, sperm count, motility, and morphology are assessed.[8]

-

Gene Expression Analysis: Testicular tissue is analyzed for changes in the expression of genes involved in steroidogenesis and testicular development.[9]

-

Quantitative Data on Reproductive Effects of DIBP in Male Rats:

| Endpoint | Dose (mg/kg/day) | Effect | Reference |

| Testicular Testosterone Production | 300 | Significant reduction | [6] |

| Anogenital Distance (AGD) | 500 | Significant reduction | [9] |

| Leydig Cell Aggregates | 7600 ppm (dietary) | Increased incidence | [4] |

| Multinucleated Germ Cells | 3800 ppm (dietary) | Increased incidence | [4] |

| Epididymal Sperm Counts | 1.0% (dietary) | Significantly decreased | [8] |

Developmental Toxicity

DIBP has also been shown to be a developmental toxicant, causing adverse effects on the developing fetus.[2][5]

Key Experimental Protocol: In Vivo Assessment of DIBP-Induced Developmental Toxicity in Mice

-

Animal Model: Pregnant CD-1 mice.[10]

-

Dosing Regimen: DIBP is administered by oral gavage at various doses, for instance, 0.1 µg/kg/day, throughout gestation.[10]

-

Endpoints Measured:

-

Fetal and Placental Weight: Measured at a specific gestational day (e.g., GD 18.5).[10]

-

Placental Efficiency: Calculated as the ratio of fetal weight to placental weight.[10]

-

Skeletal and Visceral Malformations: Fetuses are examined for any structural abnormalities.[11]

-

Post-implantation Loss: The number of resorptions and dead fetuses is recorded.[11]

-

Quantitative Data on Developmental Effects of DIBP:

| Endpoint | Dose | Effect | Species | Reference |

| Placental Weight | 0.1 µg/kg/day | Significant increase | Mouse | [10] |

| Placental Efficiency | 0.1 µg/kg/day | Significant reduction | Mouse | [10] |

| Fetal Weight | 500 mg/kg/day | Dose-related decrease | Rat | [11] |

| Incidence of Resorptions | 750 mg/kg/day | Significantly increased | Rat | [11] |

| Skeletal Malformations | 750 mg/kg/day | Significantly increased incidence | Rat | [11] |

| Undescended Testes | 750 mg/kg/day | Significantly elevated incidence | Rat | [11] |

Hepatotoxicity

Animal studies have also indicated that DIBP can induce liver toxicity.

Key Experimental Protocol: Assessment of DIBP-Induced Hepatotoxicity in Rats

-

Animal Model: Wistar rats.

-

Dosing Regimen: DIBP is administered orally, for example, at a dose of 500 mg/kg body weight for a sub-chronic duration.[12]

-

Endpoints Measured:

-

Liver Weight: The absolute and relative liver weights are determined.[12]

-

Serum Liver Enzymes: Levels of alanine transaminase (ALT) and aspartate transaminase (AST) are measured in the serum.[12]

-

Histopathology: Liver tissue is examined for pathological changes such as hyperplasia, cytoplasmic alterations, and inflammation.[13]

-

Quantitative Data on Hepatotoxic Effects of DIBP in Rats:

| Endpoint | Dose | Effect | Reference |

| Relative Liver Weight | 500 mg/kg (DBP) | Significant increase | [12] |

| Serum ALT Levels | 500 mg/kg (DBP) | Significant elevation | [12] |

| Serum AST Levels | 500 mg/kg (DBP) | Significant elevation | [12] |

Mechanisms of Toxicity

The toxicity of DIBP is believed to be mediated through multiple mechanisms, primarily involving the disruption of endocrine signaling pathways.

Disruption of Androgen Receptor Signaling

DIBP and its metabolite MIBP can act as antagonists to the androgen receptor (AR), thereby inhibiting the action of androgens like testosterone. This anti-androgenic activity is a key mechanism underlying its male reproductive toxicity.

DIBP's antagonistic effect on the Androgen Receptor signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

DIBP has been shown to affect the expression of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, in the testis.[7] PPARs are nuclear receptors that play a crucial role in lipid metabolism and steroidogenesis. DIBP's interaction with the PPAR signaling pathway may contribute to its reproductive and metabolic effects.

DIBP's modulation of the PPARα signaling pathway.

Disruption of Steroidogenesis

A primary mechanism of DIBP-induced reproductive toxicity is the disruption of steroidogenesis, the process of hormone synthesis. DIBP has been shown to downregulate the expression of several key genes involved in the testosterone biosynthesis pathway in fetal Leydig cells.

Key Experimental Protocol: In Vitro Assessment of DIBP on Steroidogenesis

-

Cell Line: Human choriocarcinoma (H295R) cells are a common in vitro model for studying steroidogenesis.[14]

-

Treatment: Cells are exposed to varying concentrations of DIBP and its metabolite MIBP.[14]

-

Hormone Analysis: The levels of steroid hormones (e.g., testosterone, progesterone) in the cell culture medium are quantified using methods like ELISA or LC-MS/MS.[14]

-

Gene and Protein Expression: The expression of key steroidogenic enzymes and regulatory proteins (e.g., StAR, CYP11A1, CYP17A1, HSD3B2) is measured using qPCR and Western blotting.[14][15]

DIBP's disruption of the steroidogenesis pathway.

Conclusion

Diisobutyl phthalate is a reproductive and developmental toxicant with the potential to cause hepatotoxicity. Its mechanisms of action are primarily centered on the disruption of endocrine signaling, including antagonism of the androgen receptor, modulation of PPAR signaling, and inhibition of steroidogenesis. The provided experimental protocols and quantitative data offer a framework for researchers and professionals in drug development to further investigate the toxicological properties of DIBP and to develop strategies to mitigate its potential risks to human health. Further research is warranted to fully elucidate the complex molecular pathways affected by DIBP and to translate findings from animal models to human health risk assessment.

References

- 1. The reproductive toxicity and potential mechanisms of combined exposure to dibutyl phthalate and diisobutyl phthalate in male zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A dose response study to assess effects after dietary administration of diisononyl phthalate (DINP) in gestation and lactation on male rat sexual development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. interactive.cbs8.com [interactive.cbs8.com]

- 8. researchgate.net [researchgate.net]

- 9. Reproductive toxicity and pharmacokinetics of di-n-butyl phthalate (DBP) following dietary exposure of pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prenatal Exposure to Environmentally Relevant Low Dosage Dibutyl Phthalate Reduces Placental Efficiency in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developmental toxic effects of diisobutyl phthalate, the methyl-branched analogue of di-n-butyl phthalate, administered by gavage to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatotoxic evaluation of Di-n-butyl phthalate in Wistar rats upon sub-chronic exposure: A multigenerational assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Octabromobiphemyl-induced ultrastructural changes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential steroidogenic gene expression in the fetal adrenal gland versus the testis and rapid and dynamic response of the fetal testis to di(n-butyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary metabolic pathway of Butyl isobutyl phthalate (BiBP), focusing on its hydrolysis to Monoisobutyl phthalate (MiBP). Phthalate esters are ubiquitous environmental contaminants and their metabolism is a critical aspect of assessing their toxicological profiles. This document details the enzymatic processes, offers generalized experimental protocols for in vitro studies, and presents quantitative data from analogous compounds to provide a framework for the investigation of BiBP metabolism. The information is intended to support researchers, scientists, and drug development professionals in designing and interpreting studies related to phthalate toxicology and metabolism.

Introduction

Butyl isobutyl phthalate (BiBP) is a mixed phthalate ester containing both a butyl and an isobutyl functional group. Like other phthalate esters, it is used as a plasticizer to enhance the flexibility and durability of polymers. Human exposure to phthalates is widespread, and concerns exist regarding their potential as endocrine disruptors. The primary metabolic pathway for phthalate diesters is hydrolysis to their respective monoesters, which are often the more biologically active metabolites. In the case of BiBP, the initial metabolic step is its conversion to Monoisobutyl phthalate (MiBP) and Monobutyl phthalate (MBP). This guide will focus on the formation of MiBP.

The hydrolysis of phthalate esters is primarily catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the liver and other tissues. Understanding the kinetics and mechanisms of this metabolic conversion is essential for risk assessment and for the development of safer alternatives.

The Metabolic Pathway: Hydrolysis of BiBP

The primary metabolism of Butyl isobutyl phthalate involves the enzymatic hydrolysis of one of its two ester bonds. This reaction is catalyzed by carboxylesterases (CES), leading to the formation of a monoester and an alcohol. Given the asymmetrical nature of BiBP, two primary monoester metabolites are possible: Monoisobutyl phthalate (MiBP) and Monobutyl phthalate (MBP).

The formation of MiBP proceeds via the cleavage of the butyl ester bond, releasing butanol. Conversely, the formation of MBP occurs through the cleavage of the isobutyl ester bond, releasing isobutanol.

A Technical Guide to the Endocrine Disrupting Potential of Butyl Phthalate Isomers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] Among these, short-chain butyl phthalates are of significant toxicological concern due to their widespread presence in consumer products and the environment, leading to ubiquitous human exposure.[1][2] These compounds are classified as endocrine-disrupting chemicals (EDCs), substances that can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[2][3]

This technical guide provides an in-depth overview of the endocrine-disrupting potential of key butyl phthalate isomers. It is important to clarify the nomenclature: while the prompt specified "Butyl isobutyl phthalate," this is not a standard chemical name. This guide will focus on the well-studied and structurally related isomers: Di-n-butyl phthalate (DBP) and Di-isobutyl phthalate (DIBP) . Additionally, Butyl Benzyl Phthalate (BBP) , another prominent short-chain phthalate, will be discussed due to its similar toxicological profile and frequent co-assessment in research. The European Union has recognized DBP, DIBP, and BBP as substances of very high concern (SVHCs) due to their endocrine-disrupting properties affecting human health.[4]

This document will detail the molecular mechanisms of action, present quantitative toxicological data from key studies, and describe the experimental protocols used to assess the endocrine-disrupting effects of these compounds.

Molecular Mechanisms of Endocrine Disruption

Butyl phthalates are multi-target EDCs that exert their effects through several molecular pathways. The primary mechanisms include anti-androgenic effects, weak estrogenic activity, thyroid system disruption, and activation of peroxisome proliferator-activated receptors (PPARs).

Anti-Androgenic Effects

The most well-documented endocrine effect of DBP and DIBP is their anti-androgenic activity, primarily by disrupting fetal testicular steroidogenesis (the synthesis of testosterone) rather than by direct antagonism of the androgen receptor (AR).[5] Exposure during critical windows of male reproductive development can lead to a spectrum of malformations known as "phthalate syndrome."

The mechanism involves the downregulation of key genes and proteins involved in the cholesterol transport and steroidogenic cascade within fetal Leydig cells. Phthalates have been shown to suppress the expression of enzymes like cholesterol side-chain cleavage (P450scc) and 17α-hydroxylase/17,20-lyase (CYP17A1), leading to reduced testosterone production.[5] While some studies have investigated direct binding to the AR, the affinity is generally low, indicating that the primary anti-androgenic mechanism is the inhibition of hormone synthesis.[5][6]

Estrogenic Effects

Several butyl phthalates exhibit weak estrogenic activity in vitro.[7] BBP, DBP, and DIBP have been shown to bind to the estrogen receptor (ER) and induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).[7][8] Studies using focused microarrays have confirmed that these phthalates can induce estrogen-responsive gene expression profiles similar to that of 17β-estradiol, with BBP showing the highest correlation. However, their potency is significantly lower than that of endogenous estrogens, estimated to be approximately 1,000,000 to 50,000,000 times less potent than 17β-estradiol.[7] The in vivo relevance of this weak estrogenic activity is still a subject of investigation, as some studies report estrogenic effects in vitro but not in vivo.[8]

Thyroid System Disruption

There is growing evidence that butyl phthalates can interfere with the thyroid hormone system.[9] In vitro studies have demonstrated that DBP and its primary metabolite, mono-n-butyl phthalate (MBP), can act as antagonists to the thyroid hormone receptor (TR).[10][11][12] This antagonism can disrupt the normal function of thyroid hormones, which are critical for development, growth, and metabolism. In vivo studies in animal models have corroborated these findings, showing that exposure to DBP can lead to a dose-dependent decrease in serum concentrations of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[13][14]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phthalates can be metabolized into their respective monoesters, which are often the biologically active molecules.[15] Monoesters of butyl phthalates, such as mono-sec-butyl phthalate (metabolite of DIBP) and monobenzyl phthalate (metabolite of BBP), have been identified as activators of Peroxisome Proliferator-Activated Receptors, specifically PPARα and PPARγ.[15][16][17][18] PPARs are nuclear receptors that play crucial roles in regulating lipid metabolism, adipogenesis, and inflammation.[19][20] The activation of PPARs by phthalate metabolites is a proposed mechanism linking exposure to adverse metabolic health effects and, in rodents, to hepatocarcinogenesis.[16][18]

Quantitative Toxicological Data

The endocrine-disrupting effects of butyl phthalates have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Receptor Activity of Butyl Phthalates and Their Metabolites

| Phthalate/Metabolite | Assay Type | Receptor Target | Endpoint | Value | Citation(s) |

|---|---|---|---|---|---|

| Dibutyl Phthalate (DBP) | Yeast Estrogen Screen | Estrogen Receptor | Relative Potency | Weakly estrogenic, less potent than BBP | [7] |

| Diisobutyl Phthalate (DIBP) | Yeast Estrogen Screen | Estrogen Receptor | Relative Potency | Weakly estrogenic, less potent than DBP | [7] |

| Dibutyl Phthalate (DBP) | Luciferase Reporter Gene | Androgen Receptor | IC₅₀ (Antagonist) | 1.05 x 10⁻⁶ M | [10] |

| Dibutyl Phthalate (DBP) | Luciferase Reporter Gene | Thyroid Receptor | IC₅₀ (Antagonist) | 1.31 x 10⁻⁵ M | [10] |

| Mono-sec-butyl phthalate | Luciferase Reporter Gene | PPARα (mouse) | EC₅₀ (Agonist) | 63 µM | [16][17] |

| Monobenzyl phthalate | Luciferase Reporter Gene | PPARα (human) | EC₅₀ (Agonist) | 30 µM | [16][17] |

| Monobenzyl phthalate | Luciferase Reporter Gene | PPARγ (human) | EC₅₀ (Agonist) | 75-100 µM |[16][17] |

Table 2: In Vivo Endocrine-Related Effects of Butyl Phthalates

| Phthalate | Animal Model | Exposure | Observed Effect | Citation(s) |

|---|---|---|---|---|

| DBP | Xenopus laevis | 2, 10, or 15 mg/L for 21 days | Decelerated metamorphosis; altered expression of TRβ, RXRγ, TSHβ | [12] |

| DBP | Human (NHANES data) | Environmental | Associated with increased total T3 and lower fT4/fT3 ratios | [21] |

| BBP | Human (NHANES data) | Environmental | Associated with increased total T3 and lower fT4/fT3 ratios | [21] |

| DBP | Rat | Oral administration | Dose-dependent decrease in serum T3 and T4 concentrations | [13] |

| DBP | Rat (prenatal) | 100 mg/kg/day (GD 12-21) | Increased ERα expression, decreased ERβ and AR expression in adult testes |[22] |

Key Experimental Protocols

The assessment of endocrine disruption involves a variety of specialized in vitro and in vivo assays. Below are detailed methodologies for two commonly cited experimental approaches.

In Vitro: Nuclear Receptor Reporter Gene Assay

This assay is used to determine if a chemical can activate (agonist) or block (antagonist) a specific nuclear receptor (e.g., AR, ER, TR, PPAR).

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., COS-1, HEK293) is cultured in appropriate media. These cells do not endogenously express the receptor of interest in high amounts.

-

Transient Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the full-length cDNA for the nuclear receptor of interest (e.g., human AR).

-

A reporter vector containing a hormone response element (HRE) upstream of a reporter gene, typically firefly luciferase.

-

-

Chemical Exposure: After allowing time for gene expression, the transfected cells are treated with various concentrations of the test phthalate. For antagonist testing, the phthalate is co-incubated with a known receptor agonist.

-

Cell Lysis: Following incubation (typically 24 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Signal Measurement: A luciferase substrate (e.g., luciferin) is added to the cell lysate. The resulting bioluminescent signal, which is proportional to the level of gene transcription, is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized and plotted against chemical concentration to generate dose-response curves. From these curves, EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated.

In Vitro: H295R Steroidogenesis Assay

This assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes required for steroidogenesis. It is a valuable tool for screening chemicals that may disrupt hormone synthesis.

Methodology:

-

Cell Culture: H295R cells are cultured in a specialized medium containing supplements that support steroid production.

-

Chemical Exposure: Cells are exposed to a range of concentrations of the test phthalate for a defined period (e.g., 48 hours). Forskolin may be used as a positive control to stimulate the steroidogenic pathway.

-

Media Collection: After the exposure period, the cell culture medium is collected. The hormones synthesized by the cells are secreted into this medium.

-

Hormone Quantification: The concentrations of key steroid hormones (e.g., testosterone, estradiol, progesterone) in the collected medium are quantified. This is typically done using sensitive analytical methods such as enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Hormone concentrations are compared between control and treated groups. A key metric often calculated is the ratio of estradiol to testosterone (E2/T), which can indicate an effect on aromatase (CYP19A1) activity.

Summary and Conclusion

The body of scientific evidence unequivocally identifies butyl phthalate isomers DBP, DIBP, and BBP as endocrine-disrupting chemicals. They operate through multiple mechanisms, with the most pronounced effects being anti-androgenic activity through the disruption of fetal testosterone synthesis and interference with the thyroid hormone pathway via receptor antagonism. While they also exhibit weak estrogenic activity and their metabolites can activate PPARs, the developmental and reproductive toxicities associated with their anti-androgenic properties are of primary concern for human health risk assessment.

The quantitative data derived from a suite of validated in vitro and in vivo experimental models provide the basis for understanding their potency and potential for harm. For researchers and drug development professionals, understanding these mechanisms and toxicological endpoints is critical for evaluating potential liabilities of new chemical entities and for developing safer alternatives. Continued research is essential to fully elucidate the complex interactions of these phthalates with the endocrine system, particularly in the context of real-world, low-dose mixture exposures.

References

- 1. endocrinedisruption.org [endocrinedisruption.org]

- 2. mdpi.com [mdpi.com]

- 3. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four phthalates recognized as hormone disrupting for humans | Food Packaging Forum [foodpackagingforum.org]

- 5. Low-dose monobutyl phthalate stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Several environmental pollutants have binding affinities for both androgen receptor and estrogen receptor alpha [hero.epa.gov]

- 7. The estrogenic activity of phthalate esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogenic activity and metabolism of n-butyl benzyl phthalate in vitro: identification of the active molecule(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dibutyl phthalate contributes to the thyroid receptor antagonistic activity in drinking water processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thyroid Disruption by Di-n-Butyl Phthalate (DBP) and Mono-n-Butyl Phthalate (MBP) in Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thyroid disruption by Di-n-butyl phthalate (DBP) and mono-n-butyl phthalate (MBP) in Xenopus laevis [hero.epa.gov]

- 13. Thyroid under Attack: The Adverse Impact of Plasticizers, Pesticides, and PFASs on Thyroid Function [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scite.ai [scite.ai]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 21. Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of in utero exposure to di(n-butyl) phthalate for estrogen receptors α, β, and androgen receptor of Leydig cell on rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Butyl Isobutyl Phthalate: A Technical Guide to its Applications as a Plasticizer and Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isobutyl phthalate (BIBP) is a phthalate ester that finds utility as a plasticizer and solvent in various industrial and research applications. This technical guide provides an in-depth overview of its core uses, focusing on its function in polymer systems and as a solvent. The document details its physicochemical properties, synthesis, and the methodologies for evaluating its performance. Additionally, it explores the regulatory landscape concerning phthalates in pharmaceutical formulations and discusses the emerging biological activities of BIBP, offering a comprehensive resource for professionals in research, development, and drug discovery.

Introduction

Butyl isobutyl phthalate (BIBP) is an organic compound belonging to the family of phthalate esters, which are primarily known for their role as plasticizers in polymers.[1] Chemically, it is the 1,2-benzenedicarboxylic acid, 1-butyl 2-(2-methylpropyl) ester. Its molecular structure, featuring both a butyl and an isobutyl group, imparts specific properties that make it a versatile additive in various materials. This guide will delve into the technical aspects of BIBP's applications, with a focus on its roles as a plasticizer and a solvent.

Physicochemical Properties

BIBP is a colorless to pale yellow, oily liquid with a mild odor. It is characterized by its low volatility and is insoluble in water but soluble in many organic solvents. These properties are fundamental to its function in various applications.

Table 1: Physicochemical Properties of Butyl Isobutyl Phthalate

| Property | Value | Reference |

| Molecular Formula | C16H22O4 | --INVALID-LINK-- |

| Molecular Weight | 278.34 g/mol | --INVALID-LINK-- |

| Density | 1.04 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 315.7 °C at 760 mmHg | --INVALID-LINK-- |

| LogP | 4.66 | --INVALID-LINK-- |

Synthesis of Butyl Isobutyl Phthalate

The synthesis of Butyl isobutyl phthalate is typically achieved through the esterification of phthalic anhydride with a mixture of n-butanol and isobutanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds in two main stages: a rapid, irreversible formation of a monoester, followed by a slower, reversible esterification to the diester.

Experimental Protocol: General Synthesis

A detailed experimental protocol for the synthesis of the closely related diisobutyl phthalate (DIBP) provides a framework for the synthesis of BIBP. The following is a generalized procedure:

-

Charging the Reactor: Phthalic anhydride, n-butanol, and isobutanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a water trap.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added to the mixture.

-

Esterification: The reaction mixture is heated to a temperature range of 120-150°C. The water produced during the reaction is continuously removed via the water trap to drive the equilibrium towards the formation of the diester.

-

Neutralization: After the reaction is complete (as determined by monitoring the acid value of the mixture), the excess acid catalyst is neutralized with an alkaline solution, such as sodium carbonate.

-

Purification: The crude product is then washed with water to remove any remaining salts and unreacted alcohols. The final product is purified by vacuum distillation.

Butyl Isobutyl Phthalate as a Plasticizer

The primary application of BIBP is as a plasticizer, a substance added to a material, typically a polymer, to increase its flexibility, workability, and distensibility.[2] BIBP achieves this by embedding itself between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer.

Mechanism of Action

The plasticizing effect of BIBP is attributed to its ability to increase the free volume within the polymer matrix. The bulky butyl and isobutyl groups of the BIBP molecules create space between the polymer chains, allowing them to move more freely relative to one another. This increased mobility manifests as increased flexibility and reduced brittleness of the final material.

Performance in Polymers

Table 2: Example of Plasticizer Effect on Mechanical Properties of PVC (Data for a Bio-Plasticizer)

| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| Pure PVC | 52.2 | 5 | 95 |

| PVC + 30 phr Bio-plasticizer | 44.3 | 250 | 80 |

| PVC + 50 phr Bio-plasticizer | 20.8 | 350 | 70 |

| Data adapted from a study on a sustainable bio-plasticizer and is for illustrative purposes only.[3] |

Experimental Protocol: Evaluation of Plasticizer Efficiency

A standard method for evaluating the efficiency of a plasticizer in flexible PVC is outlined in ASTM D2284, which focuses on the determination of tensile properties.[4]

-

Sample Preparation: PVC resin, BIBP at various concentrations (e.g., 20, 30, 40 parts per hundred of resin - phr), and other necessary additives (stabilizers, lubricants) are blended. The blend is then processed, typically by milling and compression molding, to form standardized test specimens.

-

Conditioning: The prepared specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period to ensure consistency.

-

Tensile Testing: The conditioned specimens are subjected to a tensile test using a universal testing machine. The key parameters measured are:

-

Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before necking.

-

Elongation at Break: The percentage increase in length that the material undergoes before it breaks.

-

Modulus of Elasticity: A measure of the material's stiffness.

-

-

Hardness Testing: The hardness of the plasticized PVC is measured using a durometer, typically on the Shore A or Shore D scale.

Butyl Isobutyl Phthalate as a Solvent

BIBP's properties as an oily liquid with good solvency for many organic resins make it suitable for use as a solvent in various formulations, such as lacquers, adhesives, and printing inks.

Hansen Solubility Parameters

Table 3: Hansen Solubility Parameters of Selected Phthalate Esters

| Phthalate Ester | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Diethyl Phthalate | 17.8 | 8.4 | 4.5 |

| Dibutyl Phthalate | 17.8 | 7.0 | 3.9 |

| Di(2-ethylhexyl) Phthalate | 16.6 | 7.0 | 3.1 |

| Data from various sources. |

Applications in Coatings

In the coatings industry, solvents are used to dissolve or disperse the binder and pigments, and to adjust the viscosity for application. Phthalates can be used as coalescing agents in latex paints, where they facilitate the formation of a continuous film as the paint dries. In solvent-based coatings, they can act as part of the solvent system, contributing to flow and leveling properties.

Relevance for Drug Development Professionals

While the primary uses of BIBP are industrial, it has also garnered attention in the context of drug development, both as a potential therapeutic agent and as a pharmaceutical excipient.

Biological Activity: α-Glucosidase Inhibition

Recent research has identified Butyl isobutyl phthalate as a non-competitive inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[7] This inhibitory activity suggests a potential therapeutic application in the management of type 2 diabetes by slowing down the absorption of glucose. The reported IC50 value for BIBP against α-glucosidase is 38 μM.[7]

Phthalates as Pharmaceutical Excipients

Phthalates have been used as excipients in pharmaceutical formulations, primarily as plasticizers in the enteric coatings of oral solid dosage forms.[8] These coatings are designed to remain intact in the acidic environment of the stomach and dissolve in the more alkaline conditions of the small intestine.

Regulatory Considerations

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have raised concerns about the potential health risks associated with certain phthalates, particularly dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), due to their reproductive and developmental toxicity observed in animal studies.[9][10] Both agencies have issued guidance recommending that the pharmaceutical industry avoid the use of DBP and DEHP as excipients in drug products and explore safer alternatives.[9][10] While these guidelines do not specifically name Butyl isobutyl phthalate, they highlight the increasing scrutiny of phthalates in pharmaceutical applications.

Conclusion

Butyl isobutyl phthalate is a versatile compound with established applications as a plasticizer and solvent. Its ability to impart flexibility to polymers, particularly PVC, is its most significant industrial use. While it also functions as a solvent in various formulations, its most intriguing recent development is its demonstrated biological activity as an α-glucosidase inhibitor, which opens up new avenues for research in drug discovery. However, the use of phthalates in applications with direct human contact, such as pharmaceutical formulations, is under increasing regulatory scrutiny. Therefore, a thorough understanding of the technical properties and the evolving regulatory landscape of BIBP and related compounds is essential for researchers, scientists, and drug development professionals. Further research to generate specific quantitative data on the performance of BIBP as a plasticizer would be highly valuable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fda.gov [fda.gov]